Triiron dodecacarbonyl

Ligand Substitution Kinetics Cluster Reactivity Organometallic Synthesis

Researchers seeking safer solid-state Fe(0) sources often face inconsistent nanoparticle quality with volatile, highly toxic Fe(CO)₅ liquid. Triiron dodecacarbonyl (CAS 100447-70-9) resolves this with a crystalline, air-sensitive cluster form: • Enables uniform Fe and Fe₃O₄ nanoparticle synthesis via controlled thermal decomposition (Ea 18-21 kcal/mol) in high-boiling solvents. • C₂ᵥ bridged Fe₃ core delivers orders-of-magnitude faster ligand substitution than Ru₃(CO)₁₂ or Os₃(CO)₁₂, enabling efficient phosphine, isonitrile, and thiolate functionalization. • Supplied under inert atmosphere with verified purity; ideal for grafting onto oxide supports for Fischer-Tropsch and CO hydrogenation catalysis.

Molecular Formula C12Fe3O12
Molecular Weight 503.65 g/mol
CAS No. 100447-70-9
Cat. No. B024643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiron dodecacarbonyl
CAS100447-70-9
SynonymsIron dodecacarbonyl, stabilised with 5-10% methanol, 95%
Molecular FormulaC12Fe3O12
Molecular Weight503.65 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe]
InChIInChI=1S/12CO.3Fe/c12*1-2;;;
InChIKeyHLYRMDDXFDINCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triiron Dodecacarbonyl Procurement Guide


Triiron dodecacarbonyl (Fe3(CO)12, CAS 100447-70-9, commonly referred to as Fe3(CO)12 with the alternate registry 12088-65-2) is a dark green, crystalline polynuclear iron carbonyl cluster [1]. As a solid source of zero-valent iron, it is noted for its enhanced reactivity compared to the mononuclear liquid alternative, Fe(CO)5 [2]. Its distinctive molecular architecture—a triangular Fe3 core of C2v symmetry with two edge-bridging CO ligands—is fundamentally different from the all-terminal D3h structures of its heavier group 8 analogues, Ru3(CO)12 and Os3(CO)12 [3]. The solid state requires storage under inert atmosphere to prevent slow decomposition, as hot solutions can form pyrophoric iron mirrors [1].

Format Solid zero-valent iron source
Reactivity Reported enhanced reactivity vs. Fe(CO)5
Storage Inert atmosphere required; avoid hot solutions
Structure C2v bridged Fe3 core, distinct from Ru/Os analogues

Why Fe3(CO)12 Is Not a Drop-In Replacement


Generic substitution among iron carbonyls or group 8 M3(CO)12 clusters introduces significant experimental risk due to quantifiable differences in reactivity, selectivity, and thermal behavior. While Fe(CO)5 is a volatile liquid [1], Fe3(CO)12 is a solid, offering safer handling and distinct decomposition kinetics crucial for nanoparticle synthesis [2]. Unlike Fe2(CO)9, which demonstrates superior hydrogenation conversion (66.6% vs 43.0% for cyclohexene) [3], Fe3(CO)12 provides a different catalytic profile. Critically, its ligand substitution rate is orders of magnitude faster than the ruthenium or osmium analogues [4], and its unique C2v bridged structure confers solution-phase dynamics and electronic properties absent in the all-terminal D3h isomers of Ru3(CO)12 and Os3(CO)12 [5].

Fe(CO)5 vs. Fe3(CO)12
Liquid vs. solid form alters handling and decomposition kinetics for nanoparticle synthesis.
Fe2(CO)9 vs. Fe3(CO)12
Different hydrogenation activity profiles; Fe3(CO)12 may not reproduce Fe2(CO)9 conversion levels.
Ru3(CO)12 / Os3(CO)12
Much slower ligand substitution and different symmetry; reactivity and electronic properties may not transfer.

Fe3(CO)12 Differentiating Evidence


Ligand Substitution vs. Ru3(CO)12 and Os3(CO)12

The ligand substitutional reactivity of Fe3(CO)12 significantly exceeds that of its heavier group 8 counterparts. Kinetic studies on CO substitution reveal a distinct reactivity trend: Fe3(CO)12 > Ru3(CO)12 > Os3(CO)12 [1]. This is in stark contrast to the mononuclear analogues M(CO)5, which exhibit the opposite trend (Fe < Ru < Os) [2].

Ligand Substitution
Class-level
Fe3 > Ru3 > Os3
Supports selection for facile ligand exchange studies
Class-level inference; confirm with kinetic data
Ligand Substitution Kinetics Cluster Reactivity Organometallic Synthesis

Hydrogenation Activity vs. Fe2(CO)9

In direct comparative hydrogenation studies, Fe3(CO)12 exhibits lower catalytic activity than Fe2(CO)9 under photochemical conditions, but it matches the activity of Fe(CO)5 [1]. For cyclohexene hydrogenation, Fe3(CO)12 achieved 43.0% conversion, compared to 66.6% for Fe2(CO)9. For 1-hexene hydrogenation, Fe3(CO)12 provided 60.0% alkane conversion, matching Fe(CO)5 but trailing Fe2(CO)9 (75.4%) [1].

Hydrogenation Activity
Head-to-head
43.0% vs 66.6%
Indicates intermediate catalytic activity for olefin hydrogenation
Direct comparison under photochemical conditions
Hydrogenation Catalysis Olefin Conversion Catalyst Precursor

Enthalpy of Formation vs. Fe2(CO)9 & Ru3(CO)12

Calorimetric measurements establish distinct thermodynamic fingerprints for Fe3(CO)12, differentiating it from dinuclear iron and trinuclear ruthenium clusters [1]. The standard enthalpy of formation for crystalline Fe3(CO)12 is -1849 ± 16 kJ mol⁻¹. This contrasts with Fe2(CO)9 at -1410 ± 12 kJ mol⁻¹ and Ru3(CO)12 at -1920 ± 20 kJ mol⁻¹ [1].

Enthalpy of Formation
Cross-study
-1849 ± 16 kJ/mol
Intermediate thermodynamic stability relative to dinuclear and Ru analogues
Cross-study comparison; calorimetric data
Thermochemistry Calorimetry Cluster Energetics

Fe-Fe Bond Distances: Solution vs. Solid State

The structure of Fe3(CO)12 is solvent- and phase-dependent, a feature not shared by its heavier analogues. EXAFS analysis reveals that in light petroleum solution, Fe3(CO)12 adopts an all-terminal CO coordination with a mean Fe-Fe distance of 2.65 Å [1]. However, in a frozen CH2Cl2 solution, a substantial population of bridging sites is observed, leading to a shorter mean Fe-Fe distance of 2.59 Å [1].

Fe-Fe Bond Distances
Cross-study
2.65 Å / 2.59 Å
Solvent-dependent structural flexibility; supports fluxionality studies
Data from EXAFS; confirm for specific solvent system
EXAFS Cluster Structure Fluxional Behavior

Thermal Decomposition vs. Fe(CO)5

Fe3(CO)12 exhibits higher thermal stability during decomposition on surfaces compared to Fe(CO)5, a critical distinction for supported catalyst preparation. The activation energy for the decomposition of Fe3(CO)12 is 18 kcal/mol in He and 21 kcal/mol in H2 [1]. This is higher than the 15.5 kcal/mol activation energy observed for Fe(CO)5 under both atmospheres [1].

Thermal Decomposition
Cross-study
18–21 kcal/mol
Higher thermal barrier may enable controlled nanoparticle formation
DRIFTS monitoring; He vs. H2 atmosphere
Thermal Stability Decomposition Kinetics Supported Catalysts

C2v Bridged Isomer vs. D3h Analogues

Fe3(CO)12 is structurally and electronically unique among the M3(CO)12 (M = Fe, Ru, Os) series. While Ru3(CO)12 and Os3(CO)12 adopt D3h symmetry with exclusively terminal CO ligands, Fe3(CO)12 adopts a C2v symmetry in the solid state, featuring two edge-bridging CO ligands [1]. DFT calculations confirm the bridged C2v isomer is the global minimum for Fe3(CO)12, in contrast to the all-terminal D3h structures of its heavier analogues [2].

C2v Bridged Isomer
Class-level
Bridged vs. terminal CO
Unique bridged CO structure differentiates from Ru/Os clusters
DFT global minimum; confirm experimental relevance
Molecular Symmetry DFT Calculations Electronic Structure

Fe3(CO)12 Key Application Scenarios


Iron & Iron Oxide Nanoparticle Synthesis

Fe3(CO)12 is the precursor of choice for synthesizing well-defined Fe and Fe3O4 nanoparticles via thermal decomposition in high-boiling solvents like diethylene glycol diethyl ether [1]. Its solid-state handling is safer than the highly toxic and volatile Fe(CO)5 liquid, and its decomposition activation energy (18-21 kcal/mol) [2] provides better control over nucleation and growth kinetics, leading to more uniform particle sizes.

Supported Iron Catalyst Preparation

The thermal stability of Fe3(CO)12, with its higher activation energy for decomposition compared to Fe(CO)5 (15.5 kcal/mol) [1], makes it the preferred precursor for grafting onto oxide supports (e.g., Al2O3, MgO, SiO2) [2]. The slower decarbonylation kinetics allow for better dispersion of zero-valent iron particles, which are crucial for achieving high selectivity in Fischer-Tropsch synthesis and CO hydrogenation reactions [3].

Functionalized Iron Cluster Synthesis

Owing to its high substitutional reactivity relative to Ru3(CO)12 and Os3(CO)12 [1], Fe3(CO)12 is the optimal starting material for introducing phosphine, isonitrile, or thiolate ligands to build functionalized iron clusters [2]. The kinetic lability of the Fe3 core allows for efficient ligand exchange under mild thermal or photochemical conditions, a key requirement for synthesizing model compounds for the active sites of hydrogenase enzymes and other bioinorganic catalysts [3].

Fluxional Dynamics & Solvent-Dependent Structure

Fe3(CO)12 is uniquely suited for fundamental studies of cluster fluxionality. Its solvent-dependent Fe-Fe bond distances (2.65 Å in light petroleum vs. 2.59 Å in frozen CH2Cl2) [1] and intramolecular CO scrambling provide a benchmark system for investigating dynamic processes in polynuclear metal carbonyls. This makes it a valuable standard for developing and validating computational models of metal-metal bonding and ligand mobility [2].

Application
Selection Property
Validation Focus
Nanoparticle synthesis
Solid-state precursor for thermal decomposition
Particle size uniformity and decomposition kinetics
Supported catalyst preparation
Higher thermal stability vs. Fe(CO)5
Metal dispersion and CO hydrogenation selectivity
Functionalized cluster synthesis
Fast ligand substitution kinetics
Ligand exchange efficiency under mild conditions
Fluxionality and structural studies
Solvent-dependent Fe-Fe bond distances
Benchmark for computational models of metal clusters

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